1-(3-Methylfuran-2-yl)ethan-1-one chemical structure and physical properties
1-(3-Methylfuran-2-yl)ethan-1-one chemical structure and physical properties
An In-Depth Technical Guide to 1-(3-Methylfuran-2-yl)ethan-1-one
Introduction: A Versatile Furanic Ketone Building Block
1-(3-Methylfuran-2-yl)ethan-1-one, also known as 2-acetyl-3-methylfuran, is an aryl ketone featuring a substituted furan ring. This heterocyclic motif is a cornerstone in synthetic and medicinal chemistry, imparting specific electronic and steric properties to molecules. While not as extensively studied as its isomer 2-acetylfuran, 1-(3-methylfuran-2-yl)ethan-1-one serves as a valuable intermediate in the synthesis of more complex molecules. Its primary utility lies in the fragrance and flavor industry, where furan derivatives are known for their characteristic sweet, nutty, and caramel-like notes.[1] For researchers and drug development professionals, understanding the fundamental properties and synthetic accessibility of this compound is crucial for its application as a scaffold or precursor in the design of novel chemical entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic approach, and its context within broader chemical research.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific investigation. The key identifiers and structural details for 1-(3-Methylfuran-2-yl)ethan-1-one are summarized below.
The structure consists of a furan ring substituted at the 2-position with an acetyl group (a carbonyl bonded to a methyl group) and at the 3-position with a methyl group. The presence of the acetyl group and the furan ring's oxygen atom creates two potential hydrogen bond acceptors, influencing its solubility and interaction with other molecules.[2][3] The single rotatable bond between the furan ring and the carbonyl group allows for conformational flexibility.[2]
Caption: 2D Structure of 1-(3-Methylfuran-2-yl)ethan-1-one.
Physicochemical Properties
The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies. The available data for 1-(3-Methylfuran-2-yl)ethan-1-one are summarized in the table below. It is important to note that while many computational properties are available, experimental data for key metrics such as boiling and melting points are not widely reported in the literature, which is common for specialized chemical intermediates.
| Property | Value | Source |
| CAS Number | 13101-45-6 | [2][3][4] |
| Molecular Formula | C₇H₈O₂ | [2][3] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| IUPAC Name | 1-(3-methylfuran-2-yl)ethanone | [2] |
| Appearance | Data not available | |
| Boiling Point | Data not available | [4] |
| Melting Point | Data not available | [4] |
| Density | Data not available | [4] |
| Topological Polar Surface Area | 30.2 Ų | [2][3] |
| XLogP3 (Lipophilicity) | 1.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
| Rotatable Bond Count | 1 | [2][3] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 1-(3-methylfuran-2-yl)ethan-1-one can be effectively achieved via Friedel-Crafts acylation of 3-methylfuran. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for installing acyl groups onto aromatic rings.
Causality and Experimental Design
The furan ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The acylation reaction introduces an electron-withdrawing acetyl group, which deactivates the ring towards further substitution, thus preventing polyacylation. The choice of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), is critical. SnCl₄ is a moderately strong Lewis acid that effectively activates the acylating agent (acetic anhydride) without causing significant degradation of the sensitive furan ring, a common side effect with stronger Lewis acids like AlCl₃. The reaction is performed at a low temperature to control the exothermic nature of the reaction and to minimize side product formation.
The following diagram illustrates the workflow for this synthesis.
Caption: Synthetic workflow for Friedel-Crafts acylation.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls (TLC) and definitive final product confirmation (spectroscopy).
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-methylfuran (1.0 eq) and acetic anhydride (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Reaction Setup: Cool the solution to 0 °C using an ice-water bath.
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Catalyst Addition: Slowly add a solution of tin(IV) chloride (SnCl₄, 1.2 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.
-
Reaction Monitoring (Self-Validation): Stir the reaction mixture at 0 °C. Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the 3-methylfuran spot.
-
Quenching: Once the reaction is complete (typically 2-3 hours), slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes the Lewis acid and any unreacted anhydride.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
-
Product Confirmation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization (Predicted)
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¹H NMR:
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Furan Protons: Two doublets are expected in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two protons on the furan ring. They will exhibit a small coupling constant (J ≈ 2-3 Hz), characteristic of furan ring protons.
-
Acetyl Protons: A sharp singlet at approximately δ 2.4-2.6 ppm, integrating to 3 protons, corresponding to the methyl group of the acetyl moiety.
-
Furan-Methyl Protons: A singlet at approximately δ 2.2-2.4 ppm, integrating to 3 protons, for the methyl group directly attached to the furan ring.
-
-
¹³C NMR:
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Carbonyl Carbon: A signal in the downfield region (δ > 185 ppm) is expected for the ketone carbonyl carbon.
-
Furan Carbons: Four distinct signals are expected for the furan ring carbons, typically in the range of δ 110-155 ppm. The carbon bearing the acetyl group (C2) and the oxygen-adjacent carbon (C5) will be the most downfield.
-
Methyl Carbons: Two signals in the upfield region (δ 10-30 ppm) will correspond to the two methyl group carbons.
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Applications and Research Context
The primary documented application of 1-(3-methylfuran-2-yl)ethan-1-one is as a building block in the synthesis of flavor and fragrance compounds.[1] The furanone core is a well-known "GRAS" (Generally Recognized As Safe) component in food additives.
Beyond this, the substituted furan-ketone scaffold is of significant interest to drug development professionals. Furan rings are considered bioisosteres of phenyl rings and can modulate a compound's metabolic stability and solubility. Furthermore, related benzofuran structures, which contain a furan ring fused to a benzene ring, have demonstrated a wide range of biological activities. Recent studies on derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have shown promising anticancer properties, including the induction of apoptosis in leukemia cells and antibacterial activity.[6][7][8][9] These findings suggest that the simpler 1-(3-methylfuran-2-yl)ethan-1-one core could serve as a valuable starting point for the development of new therapeutic agents, where the furan ring can be further functionalized to optimize biological activity.
References
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ChemSrc. (2025, November 25). 1-(3-methylfuran-2-yl)ethanone. Retrieved from [Link]
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Napiórkowska, M., Kumaravel, P., Mahentheran, M. A., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International journal of molecular sciences, 25(4), 1999. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-(FURAN-2-YL)ETHAN-1-ONE | CAS 1192-62-7. Retrieved from [Link]
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Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 1-(Furan-3-yl)ethan-1-one. Retrieved from [Link]
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ResearchGate. (2024, February). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0236487). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]
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Vasiliev, A. V., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. Retrieved from [Link]
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PubMed. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
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